molecular formula C16H24ClNO2 B1452644 Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride CAS No. 1171672-92-6

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride

Cat. No.: B1452644
CAS No.: 1171672-92-6
M. Wt: 297.82 g/mol
InChI Key: JZGRHAQYNAJXMM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃/D₂O):

  • Ethyl group : δ 1.29 (t, J = 7.2 Hz, 3H, CH₃), δ 4.25 (q, J = 7.2 Hz, 2H, OCH₂).
  • Piperidine protons : δ 2.5–3.1 (m, 4H, NCH₂), δ 1.6–1.8 (m, 4H, CH₂).
  • Phenyl group : δ 7.2–7.5 (m, 5H, ArH).
  • Methine proton : δ 3.8 (t, J = 8.0 Hz, 1H, CH).

¹³C NMR (75 MHz, CDCl₃/D₂O):

  • Ester carbonyl: δ 169.2 ppm.
  • Aromatic carbons: δ 127.4–141.2 ppm.
  • Piperidine carbons: δ 33.4–61.6 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch : 1730 cm⁻¹ (ester carbonyl).
  • N-H stretch : 2700–2900 cm⁻¹ (protonated piperidine).
  • C-H aromatic : 3050 cm⁻¹.

Mass Spectrometry

  • ESI+ : m/z 262.18 [M+H]⁺ (calc. 262.18).
  • Fragmentation pattern: Loss of ethyl group (m/z 217) followed by cleavage of the piperidine ring (m/z 130).

Conformational Dynamics and Tautomeric Behavior

The molecule exhibits two primary conformational states influenced by steric and electronic factors:

  • Chair conformation : Dominant in non-polar solvents, with the phenyl group equatorial to minimize 1,3-diaxial interactions.
  • Twisted boat conformation : Observed in polar solvents due to solvation effects on the protonated piperidine nitrogen.

Tautomerism is absent due to the absence of enolizable protons adjacent to the ester carbonyl. However, pH-dependent changes in the protonation state of the piperidine nitrogen alter molecular polarity and solubility.

Comparative Analysis with Structural Analogs

Parameter Ethyl 3-Phenyl-3-(Piperidin-4-Yl)Propanoate HCl Ethyl 3-(Piperidin-2-Yl)Propanoate Quinoxaline-Based Ester
Molecular Weight 297.82 g/mol 221.71 g/mol 324.4 g/mol
Piperidine Substitution 4-position 2-position N/A
Aromatic System Phenyl None Quinoxaline
C=O Stretch (IR) 1730 cm⁻¹ 1725 cm⁻¹ 1689 cm⁻¹
¹H NMR (CH₃) δ 1.29 δ 1.25 δ 1.32

Key differences include:

  • Substitution position : 4-substituted piperidine derivatives show enhanced steric shielding of the nitrogen compared to 2-substituted analogs.
  • Electronic effects : The phenyl group induces electron withdrawal, reducing basicity of the piperidine nitrogen by 0.5 pKa units versus non-aromatic analogs.
  • Solubility : Hydrochloride salt formation improves aqueous solubility by >50% compared to free-base esters.

Properties

IUPAC Name

ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGRHAQYNAJXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride involves the nucleophilic substitution reaction between ethyl 3-phenylpropanoate and piperidine, followed by acidification to form the hydrochloride salt.

  • Step 1: Formation of Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate

    • Reactants: Ethyl 3-phenylpropanoate and piperidine.
    • Catalysts and Solvents: The reaction typically uses a suitable catalyst (e.g., acid or base catalysts depending on the protocol) and solvents such as ethanol or acetonitrile.
    • Conditions: Controlled temperature (room temperature to mild heating) and stirring to facilitate nucleophilic substitution where the piperidine nitrogen attacks the ester carbonyl carbon or an activated intermediate.
  • Step 2: Formation of Hydrochloride Salt

    • The free base product is treated with hydrochloric acid (HCl) in an appropriate solvent (often isopropanol or ethanol) to form the hydrochloride salt.
    • This step improves the compound’s stability, solubility, and handling properties.

This synthetic route is summarized in the following table:

Step Reaction Description Reagents/Conditions Outcome
1 Nucleophilic substitution Ethyl 3-phenylpropanoate + Piperidine Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate (free base)
2 Salt formation HCl in isopropanol or ethanol This compound

This method is widely used due to its straightforwardness and ability to produce high purity product, suitable for both laboratory and industrial scales.

Industrial Production Methods

Industrial-scale synthesis of this compound generally follows the same fundamental steps but optimized for yield, purity, and cost-effectiveness. Key features include:

Although detailed industrial protocols are proprietary and less documented, the process emphasizes reaction condition optimization, solvent recovery, and waste minimization to comply with environmental and safety standards.

Alternative Synthetic Approaches and Multi-step Reactions

Some literature suggests multi-step organic synthesis routes starting from phenylacetic acid derivatives or related precursors:

These routes may be preferred when targeting derivatives or analogs for drug development and research purposes.

Chemical Reaction Types Involved in Preparation

The preparation involves several fundamental organic reactions:

Reaction Type Description Common Reagents/Conditions
Nucleophilic substitution Piperidine nitrogen attacks electrophilic carbonyl carbon Piperidine, ester, mild heating, solvents (ethanol, acetonitrile)
Esterification Formation of ester from acid derivatives Acid catalysts (e.g., sulfuric acid, thionyl chloride)
Salt formation Conversion of free base to hydrochloride salt Hydrochloric acid in alcoholic solvents

These reactions require careful control of temperature, pH, and reagent stoichiometry to maximize yield and purity.

Research Findings and Optimization

Research into the synthesis of this compound has revealed:

  • Catalyst selection: Thionyl chloride, concentrated sulfuric acid, and hydrochloric acid have been used effectively as esterification catalysts.
  • Reaction time and temperature: Mild conditions (25–60°C) are preferred to avoid side reactions.
  • Purification: Recrystallization from suitable solvents improves product purity.
  • Yield: Optimized methods report yields exceeding 75–85% for the ester intermediate, with near-quantitative conversion to the hydrochloride salt.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Ethyl 3-phenylpropanoate, Piperidine
Reaction Type Nucleophilic substitution, Esterification, Salt formation
Catalysts Acid catalysts (thionyl chloride, sulfuric acid, hydrochloric acid)
Solvents Ethanol, acetonitrile, isopropanol
Conditions Room temperature to mild heating (25–60°C), stirring
Purification Recrystallization, chromatography
Yield 75–85% for ester intermediate; high conversion to hydrochloride salt
Industrial Considerations Scale-up with optimized catalysts, solvent recovery, environmental control

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Storage Conditions Key Applications
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride C₁₆H₂₃NO₂·HCl Phenyl, piperidin-4-yl Ester, tertiary amine 297.82 Room temperature Heterocyclic synthesis
Ethyl 3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoate C₁₅H₂₅NO₄ tert-BOC-protected piperidine Ester, carbamate 283.36 Not specified Intermediate in peptide synthesis
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 2,4-Difluorophenyl, amino Ester, primary amine 265.69 Not specified Pharmaceutical intermediates
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride C₁₄H₂₂ClNO₃ 4-Methoxyphenyl, dimethylamino Ester, tertiary amine 287.78 2–8°C Venlafaxine derivative synthesis

Key Observations :

  • Functional Groups : The tert-BOC-protected derivative () is more stable during synthesis but requires deprotection for further reactivity, unlike the hydrochloride salt form of the target compound .
  • Storage Stability: Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride requires refrigeration (2–8°C), indicating lower stability compared to the room-temperature-stable target compound .

Biological Activity

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The compound has a molecular formula of C16_{16}H22_{22}ClN1_{1}O2_{2} and a molecular weight of approximately 303.81 g/mol. Its structure allows for interactions with various neurotransmitter systems, particularly those involving acetylcholine and dopamine.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels. It acts as a ligand that binds to specific receptors or enzymes, influencing their activity and leading to various pharmacological effects. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has shown potential in enhancing the release of neurotransmitters, which can affect mood and cognitive functions.
  • Analgesic Effects : Research indicates that it may provide pain relief through central nervous system pathways.
  • Antidepressant Properties : By modulating levels of serotonin and norepinephrine, it may exhibit antidepressant effects, similar to other compounds used in treating depression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Analgesic Pain relief in animal models
Antidepressant Modulation of serotonin levels
Cytotoxicity Induces apoptosis in cancer cell lines
Antimicrobial Exhibits activity against specific bacterial strains

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis effectively, showing promise as an anticancer agent .
  • Antimicrobial Studies : The compound was tested against several bacterial strains, demonstrating significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL .

Table 2: Comparison with Related Compounds

Compound NameAntidepressant ActivityAnalgesic ActivityCytotoxicity
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate HClModerateSignificantHigh
Ethyl 3-(piperidin-2-yl)propanoate hydrochlorideLowModerateModerate
Ethyl 3-(pyridin-3-yl)propanoate hydrochlorideLowLowLow

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride
Reactant of Route 2
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride

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